molecular formula C7H8N4S B15275890 1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine

1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B15275890
M. Wt: 180.23 g/mol
InChI Key: KONZWLITVCCKDL-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a thiophene ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The thiophene moiety can be introduced through various synthetic routes, including the Gewald reaction, Paal-Knorr synthesis, and other condensation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: 1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine is unique due to the combination of the thiophene and triazole rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields of research .

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)triazol-4-amine

InChI

InChI=1S/C7H8N4S/c8-7-5-11(10-9-7)4-6-2-1-3-12-6/h1-3,5H,4,8H2

InChI Key

KONZWLITVCCKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C=C(N=N2)N

Origin of Product

United States

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